Ethyl 2,4-dimethylhexa-2,4-dienoate

Catalog No.
S15125951
CAS No.
62332-68-7
M.F
C10H16O2
M. Wt
168.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2,4-dimethylhexa-2,4-dienoate

CAS Number

62332-68-7

Product Name

Ethyl 2,4-dimethylhexa-2,4-dienoate

IUPAC Name

ethyl 2,4-dimethylhexa-2,4-dienoate

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

InChI

InChI=1S/C10H16O2/c1-5-8(3)7-9(4)10(11)12-6-2/h5,7H,6H2,1-4H3

InChI Key

WHEGCZMTNYZFOC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC(=CC)C)C

Ethyl 2,4-dimethylhexa-2,4-dienoate, also known as ethyl sorbate, is an organic compound with the molecular formula C8H12O2C_8H_{12}O_2 and a molecular weight of approximately 140.18 g/mol. This compound features a diene structure characterized by two double bonds located at the 2 and 4 positions of a hexanoate chain. The systematic name reflects its structure, highlighting the presence of two methyl groups at the 2 and 4 positions of the hexa-2,4-dienoate backbone. Ethyl sorbate is recognized for its fruity aroma and is often utilized in flavoring and fragrance formulations .

Typical of unsaturated esters. Some notable reactions include:

  • Wittig Reaction: This reaction can be employed to synthesize various derivatives by reacting with aldehydes or ketones to form alkenes.
  • Diels-Alder Reaction: Ethyl sorbate can act as a diene in Diels-Alder reactions, allowing for the formation of cyclohexene derivatives.
  • Hydrogenation: The double bonds in ethyl sorbate can be selectively hydrogenated to yield saturated esters.

These reactions are essential for modifying the compound's structure to develop new materials or functionalized products .

Ethyl 2,4-dimethylhexa-2,4-dienoate exhibits several biological activities that make it of interest in various fields:

  • Antimicrobial Properties: Research indicates that ethyl sorbate possesses antimicrobial activity against certain bacteria and fungi, making it a candidate for food preservation .
  • Flavoring Agent: Its pleasant fruity aroma contributes to its use as a flavoring agent in food products and beverages.
  • Potential Therapeutic

The synthesis of ethyl 2,4-dimethylhexa-2,4-dienoate can be achieved through several methods:

  • Esterification: The reaction of sorbic acid with ethanol in the presence of an acid catalyst leads to the formation of ethyl sorbate.
    Sorbic Acid+EthanolH+Ethyl Sorbate+Water\text{Sorbic Acid}+\text{Ethanol}\xrightarrow{\text{H}^+}\text{Ethyl Sorbate}+\text{Water}
  • Wittig Reaction: This method involves the reaction of an appropriate aldehyde with a phosphonium ylide derived from a suitable precursor.
  • Michael Addition: Ethyl sorbate can also be synthesized via Michael addition reactions involving conjugated systems .

Ethyl 2,4-dimethylhexa-2,4-dienoate has diverse applications across multiple industries:

  • Food Industry: Used as a flavoring agent due to its fruity aroma.
  • Cosmetics and Fragrances: Incorporated into perfumes and cosmetic products for its pleasant scent.
  • Pharmaceuticals: Investigated for potential applications in drug formulation due to its biological activities .

Studies on the interactions of ethyl 2,4-dimethylhexa-2,4-dienoate with other compounds have revealed:

  • Synergistic Effects: When combined with certain preservatives or essential oils, ethyl sorbate may enhance antimicrobial efficacy.
  • Flavor Interactions: Its interaction with other flavor compounds can lead to unique sensory profiles in food products .

Several compounds share structural similarities with ethyl 2,4-dimethylhexa-2,4-dienoate. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarity IndexUnique Features
Ethyl Sorbate (Ethyl 2,4-dimethylhexa-2,4-dienoate)2396-84-1-Fruity aroma; used widely as a flavoring agent
(E)-4-Ethoxy-4-oxobut-2-enoic acid2459-05-40.92Contains an ether functional group; used in synthesis
(E)-4-methoxy-4-oxobut-2-enoic acid2756-87-80.85Contains methoxy group; used in organic synthesis
Methyl cyclohex-1-enecarboxylate18448-47-00.54Cyclohexene derivative; different reactivity profile
Methyl 3-oxocyclopent-1-enecarboxylate108384-35-60.50Contains a ketone; used in complex organic synthesis

Ethyl sorbate stands out due to its specific application as a flavoring agent and its unique aroma profile compared to other similar compounds that may not possess these characteristics .

XLogP3

2.9

Hydrogen Bond Acceptor Count

2

Exact Mass

168.115029749 g/mol

Monoisotopic Mass

168.115029749 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-11

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